molecular formula C22H20N4O2 B3655270 N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide

Cat. No.: B3655270
M. Wt: 372.4 g/mol
InChI Key: KQYMCKCCNXUKDM-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide is a complex organic compound known for its unique structural properties This compound features a benzotriazole core, which is a heterocyclic compound containing nitrogen atoms, and is substituted with an ethylphenyl group and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The benzotriazole ring and other aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide exerts its effects involves interactions with specific molecular targets. The benzotriazole core can interact with enzymes and receptors, modulating their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in complex biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide
  • 5-chloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide

Uniqueness

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(4-ethylphenyl)benzotriazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-3-15-8-11-17(12-9-15)26-24-19-13-10-16(14-20(19)25-26)23-22(27)18-6-4-5-7-21(18)28-2/h4-14H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYMCKCCNXUKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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